Cas no 1379175-53-7 (ethyl 1-methyl-1H,6H-pyrrolo2,3-cpyrazole-5-carboxylate)
ethyl 1-methyl-1H,6H-pyrrolo2,3-cpyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Pyrrolo[2,3-c]pyrazole-5-carboxylic acid, 1,6-dihydro-1-methyl-, ethyl ester
- ETHYL 1-METHYL-1,6-DIHYDROPYRROLO[2,3-C]PYRAZOLE-5-CARBOXYLATE
- ethyl 1-methyl-1H,6H-pyrrolo2,3-cpyrazole-5-carboxylate
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- Inchi: 1S/C9H11N3O2/c1-3-14-9(13)7-4-6-5-10-12(2)8(6)11-7/h4-5,11H,3H2,1-2H3
- InChI Key: JKNIUZZLSHHBJB-UHFFFAOYSA-N
- SMILES: N1=CC2C=C(C(OCC)=O)NC=2N1C
ethyl 1-methyl-1H,6H-pyrrolo2,3-cpyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1703775-1g |
ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate |
1379175-53-7 | 95% | 1g |
$1599.0 | 2023-09-20 | |
| Enamine | EN300-1703775-5g |
ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate |
1379175-53-7 | 95% | 5g |
$4641.0 | 2023-09-20 | |
| Enamine | EN300-1703775-10g |
ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate |
1379175-53-7 | 95% | 10g |
$6882.0 | 2023-09-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01018349-1g |
Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate |
1379175-53-7 | 95% | 1g |
¥7931.0 | 2023-04-02 | |
| Enamine | EN300-1703775-0.05g |
ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate |
1379175-53-7 | 95% | 0.05g |
$425.0 | 2023-09-20 | |
| Enamine | EN300-1703775-0.1g |
ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate |
1379175-53-7 | 95% | 0.1g |
$554.0 | 2023-09-20 | |
| Enamine | EN300-1703775-0.25g |
ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate |
1379175-53-7 | 95% | 0.25g |
$792.0 | 2023-09-20 | |
| Enamine | EN300-1703775-0.5g |
ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate |
1379175-53-7 | 95% | 0.5g |
$1249.0 | 2023-09-20 | |
| Enamine | EN300-1703775-1.0g |
ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate |
1379175-53-7 | 95% | 1g |
$1599.0 | 2023-06-04 | |
| Enamine | EN300-1703775-2.5g |
ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate |
1379175-53-7 | 95% | 2.5g |
$3136.0 | 2023-09-20 |
ethyl 1-methyl-1H,6H-pyrrolo2,3-cpyrazole-5-carboxylate Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on ethyl 1-methyl-1H,6H-pyrrolo2,3-cpyrazole-5-carboxylate
Ethyl 1-Methyl-1H,6H-Pyrrolo[2,3-C]Pyrazole-5-Carboxylate: A Comprehensive Overview
Ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate, with the CAS number 1379175-53-7, is a compound of significant interest in the field of organic chemistry and materials science. This compound belongs to the class of pyrrolopyrazoles, which are heterocyclic structures known for their unique electronic properties and potential applications in various industries. The molecule consists of a pyrrolopyrazole core with an ethyl carboxylate substituent at the 5-position and a methyl group at the 1-position, contributing to its structural complexity and functional diversity.
The pyrrolo[2,3-c]pyrazole framework is a fused bicyclic system comprising a pyrrole and a pyrazole ring. This structure is notable for its aromaticity and conjugation, which play a crucial role in determining the compound's electronic properties. The ethyl carboxylate group at the 5-position introduces additional functionality, such as increased solubility in organic solvents and potential reactivity in chemical transformations. Recent studies have highlighted the importance of such substituents in modulating the electronic characteristics of heterocyclic compounds for applications in optoelectronics and drug discovery.
One of the most exciting aspects of ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate is its potential in materials science. Researchers have explored its use as a building block for constructing advanced materials with tailored properties. For instance, its ability to form stable coordination complexes with metal ions has been leveraged in the development of new catalysts for organic synthesis. Additionally, the compound's fluorescence properties have been investigated for applications in sensing and imaging technologies.
Recent advancements in synthetic methodology have also expanded our understanding of how to efficiently synthesize ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate. Traditionally, this compound was synthesized via multi-step processes involving nucleophilic aromatic substitutions and cyclizations. However, modern approaches now employ more streamlined protocols that enhance yield and purity while reducing reaction times. These improvements are critical for scaling up production to meet growing demand from various industries.
In terms of biological applications, pyrrolopyrazoles like ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate have shown promise as potential leads in drug discovery programs targeting specific protein kinases or other therapeutic targets. The methyl group at the 1-position contributes to the compound's hydrophobicity, which can enhance its bioavailability when administered as a drug candidate. Furthermore, recent studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines without significantly affecting normal cells, making it a promising candidate for further preclinical evaluation.
The structural versatility of ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate also makes it an attractive substrate for further functionalization. By modifying substituents on the pyrrolopyrazole core or introducing additional functional groups through strategic chemical transformations, researchers can tailor the compound's properties for specific applications. For example, introducing electron-withdrawing groups can enhance its electron-deficient character, making it suitable for use as an acceptor material in organic photovoltaics.
From an environmental perspective, understanding the degradation pathways and ecological impact of ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate is essential for ensuring sustainable practices in its production and application. Recent studies have focused on evaluating its biodegradability under various conditions to minimize potential environmental risks associated with its use.
In conclusion, ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as both a versatile building block and a functional material in cutting-edge research and industrial settings. As ongoing investigations continue to uncover new insights into its properties and potential uses,the significance of this compound is expected to grow further within the scientific community.
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